Hydrogen Bond Donor Capacity
The 2-amino group on the target compound introduces one hydrogen bond donor (HBD), a feature entirely absent in the primary comparator 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone (HBD = 0). This HBD presence is quantified by the computed HBD count of 1 versus 0 [1][2]. The absence of any HBD in the comparator limits its participation in hydrogen-bond-directed molecular recognition, while the target compound can engage as a hydrogen bond donor in target binding, crystal engineering, or supramolecular assembly.
| Evidence Dimension | Hydrogen Bond Donor Count (computed) |
|---|---|
| Target Compound Data | 1 HBD |
| Comparator Or Baseline | 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone (CAS 58113-30-7): 0 HBD |
| Quantified Difference | +1 HBD (absolute gain) |
| Conditions | Computed by Cactvs 3.4.6.11 / 3.4.8.18 (PubChem release 2019-2025) |
Why This Matters
A compound with zero HBD cannot act as a hydrogen bond donor in molecular recognition, limiting its utility in target-binding assays and crystal form screening relative to the target compound.
- [1] PubChem CID 71743718: 1-(2-Amino-4-(3-chloropropoxy)-5-methoxyphenyl)ethanone. Computed Properties: HBD Count = 1. View Source
- [2] PubChem CID 7314264: 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone. Computed Properties: HBD Count = 0. View Source
